4-((Trimethylsilyl)ethynyl)picolinaldehyde
Description
General Significance of Aldehydes in Organic Synthesis
Aldehydes are a cornerstone of organic chemistry, defined by the presence of a formyl group (a carbonyl center bonded to hydrogen and an R group). acs.org This functional group's unique electronic structure, characterized by a polar carbon-oxygen double bond, renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. nih.gov This inherent reactivity makes aldehydes exceptionally valuable as intermediates and starting materials for a vast array of chemical transformations. nih.govnih.gov
They participate in numerous fundamental reactions, including:
Nucleophilic Addition Reactions: Aldehydes readily react with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides, to form alcohols and other valuable products. acs.org
Condensation Reactions: Aldol and Claisen-Schmidt condensations, among others, utilize aldehydes to form new carbon-carbon bonds, building molecular complexity. rsc.org
Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing facile entry into different classes of organic compounds. acs.orgnih.gov
The versatility of aldehydes extends to their role in the synthesis of pharmaceuticals, dyes, polymers like Bakelite, and various specialty chemicals. nih.gov Their presence in natural products, such as the vision-critical retinal and sugar molecules like glucose, further underscores their biochemical and synthetic importance. nih.gov
Importance of Pyridine (B92270) Scaffolds in Modern Organic and Inorganic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemistry. bldpharm.comresearchgate.net Its prevalence stems from its unique electronic properties and its presence in numerous natural products, including vitamins (niacin, pyridoxine) and alkaloids. bldpharm.com
In organic and medicinal chemistry , the pyridine scaffold is one of the most extensively used heterocycles in drug design. semanticscholar.org The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated, which often improves the water solubility of pharmaceutical compounds. bldpharm.com Pyridine-containing drugs are employed across a wide spectrum of therapeutic areas, including as antimicrobial, anticancer, antiviral, and antihypertensive agents. semanticscholar.org Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient, making it prone to nucleophilic substitution, typically at the C-2 and C-4 positions. bldpharm.com
In inorganic and organometallic chemistry , pyridines are vital as ligands. The lone pair of electrons on the nitrogen atom allows them to coordinate with metal centers, forming stable complexes that are crucial in catalysis and materials science. acs.org This coordination ability is fundamental to the function of many industrial catalysts. acs.org
The Strategic Role of Terminal Alkynes and Trimethylsilylacetylenes in Synthetic Methodologies
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are highly versatile functional groups in organic synthesis. The sp-hybridized carbon atoms and the acidic nature of the terminal hydrogen atom dictate their reactivity. They are foundational building blocks for creating more complex molecules through reactions such as:
Coupling Reactions: The Sonogashira coupling, a palladium-copper co-catalyzed reaction, efficiently forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is a powerful tool for constructing conjugated systems found in pharmaceuticals and electronic materials.
Addition Reactions: Alkynes undergo various addition reactions, including hydrogenation, halogenation, and hydration.
Cycloadditions: They are key components in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Due to the acidity of the acetylenic proton, it is often necessary to protect this group during multi-step syntheses. The trimethylsilyl (B98337) (TMS) group is one of the most common and effective protecting groups for terminal alkynes. It is easily introduced by treating the alkyne with a reagent like trimethylsilyl chloride. The resulting trimethylsilylacetylene is stable to a wide range of reaction conditions. A key advantage of the TMS group is its facile and clean removal under mild conditions, typically using fluoride sources (like tetrabutylammonium fluoride, TBAF) or basic hydrolysis, to regenerate the terminal alkyne for subsequent transformations. nih.gov
| Reaction Type | Reactants | Product Class | Significance |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Aryl/Vinyl Alkynes | C-C bond formation, synthesis of conjugated systems |
| Nucleophilic Addition | Deprotonated Alkyne (Acetylide), Aldehyde/Ketone | Propargyl Alcohols | Formation of functionalized alcohols |
| CuAAC (Click Chemistry) | Terminal Alkyne, Azide (B81097) | 1,2,3-Triazoles | Bio-orthogonal chemistry, materials science |
| TMS Protection | Terminal Alkyne, TMS-Cl | TMS-protected Alkyne | Masking of acidic proton, enabling selective reactions |
| TMS Deprotection | TMS-protected Alkyne, Fluoride Source/Base | Terminal Alkyne | Regeneration of the reactive terminal alkyne |
Overview of Research Trajectories for Multifunctional Heterocyclic Compounds, with Focus on 4-((Trimethylsilyl)ethynyl)picolinaldehyde
The compound This compound integrates the three distinct functional motifs discussed above: an aldehyde, a pyridine ring, and a TMS-protected alkyne. This strategic combination positions it as a highly versatile multifunctional building block for advanced organic synthesis, though specific published research on this exact molecule is sparse. The research trajectories for this class of compounds are dictated by the selective reactivity of its constituent parts.
Key Properties of this compound
| Property | Value |
| CAS Number | 1196151-87-7 |
| Molecular Formula | C11H13NOSi |
| Molecular Weight | 203.31 g/mol |
The primary research utility of this molecule lies in its capacity for stepwise, selective functionalization:
Reactions at the Aldehyde: The picolinaldehyde group can serve as an electrophilic site for nucleophilic additions, condensations, and reductive aminations without disturbing the protected alkyne. This allows for the construction of a molecular branch attached to the 2-position of the pyridine ring.
Deprotection and Reaction at the Alkyne: Subsequent removal of the TMS group with a fluoride source would unmask the terminal alkyne at the 4-position. This newly revealed functional group can then be engaged in a variety of transformations, such as Sonogashira couplings to extend conjugation, click reactions to link to other molecules (e.g., biomolecules or polymers), or the formation of metal acetylides for further additions.
Coordination via Pyridine Nitrogen: The pyridine nitrogen atom remains available as a coordination site for metals, enabling its use as a ligand in catalysis or for the assembly of supramolecular structures and metal-organic frameworks (MOFs).
This orthogonal reactivity makes this compound and related multifunctional heterocyclic compounds valuable precursors for the synthesis of complex ligands for catalysis, functional dyes for organic electronics, and complex scaffolds in medicinal chemistry. rsc.orgnih.gov The ability to build out from different points of the molecule in a controlled sequence is a powerful strategy in modern synthetic chemistry.
Structure
3D Structure
Properties
CAS No. |
1196151-87-7 |
|---|---|
Molecular Formula |
C11H13NOSi |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)7-5-10-4-6-12-11(8-10)9-13/h4,6,8-9H,1-3H3 |
InChI Key |
PJLCAUMWHPXSEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Trimethylsilyl Ethynyl Picolinaldehyde and Analogous Structures
Palladium-Catalyzed Cross-Coupling Strategies for the Introduction of the Trimethylsilylalkyne Moiety
The Sonogashira coupling reaction is a cornerstone in the synthesis of arylalkynes and is the most direct and widely employed method for the preparation of 4-((trimethylsilyl)ethynyl)picolinaldehyde. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org
The standard approach involves the cross-coupling of a halogenated picolinaldehyde, such as 4-bromopicolinaldehyde or 4-iodopicolinaldehyde, with trimethylsilylacetylene. The reactivity of the halide precursor is a critical factor, with the general trend for oxidative addition to the palladium(0) center being I > Br > Cl. libretexts.org While aryl iodides are more reactive and can often be coupled at room temperature, the corresponding bromides are also effective substrates, though they may require elevated temperatures to achieve reasonable reaction rates. wikipedia.org
The general reaction scheme is as follows:
A representative scheme for the Sonogashira coupling to form this compound.
Detailed studies on the Sonogashira coupling of various aryl halides have established the versatility of this method. For instance, the coupling of 3-halogen-2-aminopyridines with terminal alkynes has been successfully demonstrated, highlighting the applicability of this reaction to substituted pyridine (B92270) systems. scirp.org
The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. mdpi.com
Palladium Catalysts: Zerovalent palladium complexes are the active catalysts in the Sonogashira reaction. wikipedia.org Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. libretexts.org The choice of phosphine (B1218219) ligands can significantly influence the catalyst's stability and reactivity. For challenging substrates, more sophisticated ligand systems may be employed. nih.gov Heterogeneous palladium catalysts, such as palladium supported on various materials, have also been developed to facilitate catalyst recovery and reuse. nih.govmdpi.com
Copper(I) Co-catalysis: The role of the copper(I) salt, typically CuI, is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgmdpi.com This co-catalysis generally allows for milder reaction conditions (e.g., lower temperatures) compared to copper-free Sonogashira protocols. gold-chemistry.org However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating careful control of reaction conditions, often under an inert atmosphere. gold-chemistry.org In response, copper-free Sonogashira variants have been developed, which can be advantageous in certain contexts, particularly in the synthesis of molecules that may coordinate with copper. nih.gov
The optimization of the catalytic system often involves screening various palladium sources, ligands, copper salts, bases, and solvents to maximize the yield of the desired cross-coupled product and minimize side reactions.
| Catalyst Component | Common Examples | Role in Reaction |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst for oxidative addition. libretexts.org |
| Copper(I) Co-catalyst | CuI | Forms a copper acetylide intermediate, facilitating transmetalation. wikipedia.org |
| Ligand | PPh₃, dppe, dppp, dppf | Stabilizes the palladium center and modulates its reactivity. libretexts.org |
| Base | Et₃N, piperidine, DIPA | Neutralizes the hydrogen halide formed and facilitates the formation of the copper acetylide. organic-chemistry.org |
| Solvent | THF, DMF, Toluene | Solubilizes reactants and catalysts. |
Strategic Protection and Deprotection of the Picolinaldehyde Functionality during Synthesis
The aldehyde group in picolinaldehyde is susceptible to reaction under various conditions, including the basic conditions often employed in Sonogashira couplings. Therefore, it is often necessary to protect the aldehyde functionality before carrying out the cross-coupling reaction.
A common and effective strategy for protecting aldehydes is the formation of an acetal (B89532), such as a dimethyl acetal. khanacademy.org Acetals are stable to basic and nucleophilic conditions, making them ideal protecting groups for reactions like the Sonogashira coupling. libretexts.orgchem-station.com The protected precursor, 4-bromo-2-(dimethoxymethyl)pyridine, can be synthesized from 4-bromopicolinaldehyde. This protected compound can then be subjected to the Sonogashira coupling with trimethylsilylacetylene.
Following the successful introduction of the trimethylsilylethynyl group, the acetal can be readily deprotected to regenerate the aldehyde functionality. This is typically achieved by treatment with aqueous acid. khanacademy.org
The synthetic sequence involving protection and deprotection is illustrated below:
A potential synthetic route for this compound utilizing an acetal protecting group strategy.
The availability of intermediates such as 4-(dimethoxymethyl)pyridine (B3038237) from commercial suppliers suggests the viability of this protective group strategy in the synthesis of functionalized picolinaldehydes. bldpharm.comchemsrc.comambeed.com
Emerging Synthetic Approaches to Functionalized Picolinaldehydes and Related Structures
While palladium-catalyzed cross-coupling reactions remain the workhorse for the synthesis of compounds like this compound, ongoing research focuses on developing more efficient, sustainable, and versatile methods for the functionalization of pyridine rings.
One of the most significant recent developments is the direct C-H functionalization of pyridines. nih.govrsc.org This approach avoids the need for pre-halogenated starting materials, offering a more atom-economical synthetic route. While the functionalization of the C2 position of pyridines is often favored due to the directing effect of the nitrogen atom, methods for achieving regioselectivity at other positions are an active area of research. nih.govresearchgate.net
Photocatalysis has also emerged as a powerful tool for the synthesis and functionalization of pyridine derivatives under mild conditions. eurekalert.orgchemeurope.combionity.com Visible-light-mediated reactions can enable novel transformations that are not accessible through traditional thermal methods. For example, photocatalytic methods have been developed to introduce both a pyridine ring and other valuable functional groups into alkenes. eurekalert.orgchemeurope.combionity.com Furthermore, photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been reported, offering new pathways for C-H functionalization. nih.govacs.org These emerging technologies hold promise for the future synthesis of complex picolinaldehydes and related structures.
Chemical Transformations and Reactivity Profiles of 4 Trimethylsilyl Ethynyl Picolinaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group on the pyridine (B92270) ring is an electrophilic center, susceptible to attack by a wide array of nucleophiles. Its reactivity is characteristic of aromatic aldehydes, allowing for classic carbonyl transformations such as additions, condensations, and olefinations.
Nucleophilic Addition Reactions (e.g., alkynylation, observed limitations and substrate scope)
Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. youtube.com This process converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon.
A key example of this reaction is alkynylation, which involves the addition of an acetylide nucleophile to the aldehyde. This reaction is a powerful carbon-carbon bond-forming method for constructing propargyl alcohols. For 4-((trimethylsilyl)ethynyl)picolinaldehyde, the reaction with a terminal alkyne, typically activated by a strong base to form a metal acetylide (e.g., lithium or magnesium acetylide), would yield a secondary propargyl alcohol.
The general mechanism involves the deprotonation of a terminal alkyne by a strong base (like n-butyllithium) to form a highly nucleophilic acetylide. This acetylide then attacks the carbonyl carbon of the picolinaldehyde, breaking the C=O π-bond. A subsequent aqueous workup protonates the resulting alkoxide to give the final alcohol product.
Observed Limitations and Substrate Scope: The scope of nucleophiles is broad, including organometallic reagents (Grignard, organolithium), enolates, and cyanide. However, limitations can arise.
Steric Hindrance: Highly bulky nucleophiles may react slowly or not at all due to steric hindrance around the carbonyl group.
Base Sensitivity: The use of very strong bases could potentially lead to side reactions, although the functional groups in the title compound are generally stable under common alkynylation conditions.
Chemoselectivity: In molecules with multiple electrophilic sites, selectivity can be an issue. However, the aldehyde in this compound is a highly reactive electrophile, allowing for selective attack in the presence of less reactive groups. The trimethylsilyl (B98337) group is generally stable to organolithium and Grignard reagents at low temperatures.
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Product Type | Typical Conditions |
|---|
Condensation Reactions for Imine and Oxime Formation
Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a water molecule to form a new double bond. The reaction of this compound with primary amines or hydroxylamine (B1172632) are classic examples, leading to the formation of imines (Schiff bases) and oximes, respectively. youtube.commdpi.com
The mechanism typically begins with the nucleophilic attack of the nitrogen atom from the amine or hydroxylamine on the carbonyl carbon. youtube.com This is followed by proton transfer steps to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine or oxime. researchgate.net The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product. youtube.com
These reactions are generally high-yielding and tolerate a wide variety of functional groups, making them robust methods for modifying the aldehyde.
Table 2: Imine and Oxime Formation
| Reagent | Product Type | Typical Conditions |
|---|---|---|
| Aniline | N-phenyl imine | CH₃OH, reflux, molecular sieves |
| Benzylamine | N-benzyl imine | Toluene, reflux, Dean-Stark trap |
| Hydroxylamine hydrochloride | Oxime | EtOH/H₂O, NaOAc, room temp. |
| Methoxyamine hydrochloride | O-methyl oxime | Pyridine, EtOH, reflux |
Olefin-Forming Reactions (e.g., Wittig-type or Horner-Wadsworth-Emmons)
The conversion of the aldehyde functionality into an alkene is a cornerstone of organic synthesis, prominently achieved through the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. libretexts.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which collapses to a four-membered oxaphosphetane. This intermediate then decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. youtube.com The stereochemical outcome (E or Z-alkene) is highly dependent on the nature of the ylide. libretexts.org
Non-stabilized ylides (with alkyl substituents) generally react irreversibly and lead to Z-alkenes.
Stabilized ylides (with electron-withdrawing groups like esters or ketones) react reversibly and thermodynamically favor the formation of E-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphorus ylides. wikipedia.orgorganic-chemistry.org These carbanions are more nucleophilic than their ylide counterparts and react readily with aldehydes. A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) salt, which is easily removed during workup. organic-chemistry.org The HWE reaction almost exclusively produces the thermodynamically more stable E-alkene. wikipedia.org However, variations such as the Still-Gennari modification can be employed to selectively synthesize Z-alkenes. wikipedia.org
Table 3: Representative Olefination Reactions
| Reaction Type | Reagent (Ylide/Phosphonate) | Expected Major Product |
|---|---|---|
| Wittig (Stabilized) | (Carbethoxymethylene)triphenylphosphorane | (E)-Ethyl 3-(4-((trimethylsilyl)ethynyl)pyridin-2-yl)acrylate |
| Wittig (Non-stabilized) | Methylenetriphenylphosphorane | 2-((Trimethylsilyl)ethynyl)-4-vinylpyridine |
| HWE | Triethyl phosphonoacetate / NaH | (E)-Ethyl 3-(4-((trimethylsilyl)ethynyl)pyridin-2-yl)acrylate |
| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate / KHMDS, 18-crown-6 | (Z)-Methyl 3-(4-((trimethylsilyl)ethynyl)pyridin-2-yl)acrylate |
Reactions of the Trimethylsilylalkyne Moiety
The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in reactions targeting the aldehyde. This protecting group can be selectively removed or the intact silylalkyne can be used in specific coupling reactions.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept developed by K. B. Sharpless. creativepegworks.com This reaction provides a highly efficient and reliable method for constructing 1,2,3-triazole rings. The reaction requires a terminal alkyne, meaning the this compound must first be desilylated to 4-ethynylpicolinaldehyde as described in section 3.2.1.
The CuAAC reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov The reaction is known for its high yields, mild reaction conditions (often proceeding in aqueous media), and remarkable regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. mdpi.comrsc.org The copper(I) catalyst is typically generated in situ from the reduction of a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate.
This reaction allows the aldehyde-functionalized pyridine core to be readily linked to a vast array of molecules, provided they can be converted into an organic azide.
Table 5: Representative CuAAC Reactions with 4-Ethynylpicolinaldehyde
| Azide Partner | Catalyst System | Product |
|---|---|---|
| Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)picolinaldehyde |
| 1-Azido-4-methoxybenzene | CuI, DIPEA | 4-(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)picolinaldehyde |
| Ethyl 2-azidoacetate | CuSO₄·5H₂O, Sodium ascorbate | Ethyl 2-(4-(4-formylpyridin-2-yl)-1H-1,2,3-triazol-1-yl)acetate |
| 3-Azidopropyl-functionalized polymer | CuI, TBTA | Polymer-tethered 4-(formylpyridin-2-yl)-1,2,3-triazole |
Further Cross-Coupling Reactions at the Ethynyl (B1212043) Group
The trimethylsilyl (TMS) group on the ethynyl moiety of this compound serves as a versatile protecting group, enabling sequential and one-pot cross-coupling reactions to generate unsymmetrical diarylalkynes and other extended π-systems. This strategy typically involves an initial Sonogashira coupling to introduce the protected ethynylpyridine scaffold, followed by desilylation and a subsequent cross-coupling reaction with a different aryl or vinyl halide. organic-chemistry.org
A common approach is a one-pot procedure that combines an initial palladium/copper-catalyzed Sonogashira coupling of an aryl halide with (trimethylsilyl)acetylene, followed by in-situ desilylation of the resulting aryl(trimethylsilyl)acetylene, and a second Sonogashira coupling with a different aryl iodide. organic-chemistry.org This method is efficient and flexible, accommodating a variety of substituents, including those with differing electronic properties and sterically demanding groups. organic-chemistry.org The desilylation step is often achieved using a mild base such as aqueous potassium hydroxide, which is both cost-effective and compatible with many functional groups. organic-chemistry.org
While specific examples detailing the use of this compound in these sequential couplings are not extensively documented in readily available literature, the general methodology is well-established for a range of aryl halides and silylacetylenes. The presence of the aldehyde group on the picolinaldehyde moiety would necessitate careful selection of reaction conditions to avoid undesired side reactions.
The following table outlines a generalized one-pot procedure for the synthesis of unsymmetrical diarylalkynes, which is applicable to substrates like this compound.
Table 1: Generalized One-Pot Synthesis of Unsymmetrical Diarylalkynes
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Sonogashira Coupling | Aryl Halide (Ar¹-X), (Trimethylsilyl)acetylene, Pd/Cu catalyst, Base | Formation of Ar¹-C≡C-TMS |
| 2 | Desilylation | Aqueous Potassium Hydroxide | Removal of the TMS protecting group to yield Ar¹-C≡C-H |
This sequential approach allows for the controlled construction of complex molecular architectures, where the order of introduction of different aryl groups is predetermined. rsc.org The development of such one-pot protocols is significant as it streamlines the synthesis of valuable compounds that are important intermediates in the preparation of biologically active molecules. organic-chemistry.org
Reactivity Involving the Pyridine Nitrogen Atom (e.g., Lewis basicity, coordination)
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it a Lewis base capable of coordinating to metal centers. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. In this case, the electron-withdrawing nature of the aldehyde group at the 2-position and the ethynyl group at the 4-position is expected to decrease the electron density on the nitrogen atom, thereby reducing its Lewis basicity compared to unsubstituted pyridine. Pyridine itself has a pKa of 5.25 for its conjugate acid. wikipedia.org
The coordination of pyridine and its derivatives to transition metals is a cornerstone of coordination chemistry, leading to a vast array of complexes with diverse structures and applications. wikipedia.org Picolinaldehyde and its derivatives can act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the aldehyde oxygen. nih.gov This chelation results in the formation of a stable five-membered ring, which is entropically favored.
While specific studies on the coordination complexes of this compound are not widely reported, the coordination behavior can be inferred from related systems. For instance, pyridine-2-carboxaldehyde is known to form stable crystalline complexes with various transition metals, acting as a chelating κ²(N,O) ligand. nih.gov The formation of such complexes is a common reactivity pathway for this class of compounds. researchgate.net
The following table summarizes the expected reactivity of the pyridine nitrogen in this compound.
Table 2: Predicted Reactivity of the Pyridine Nitrogen
| Property | Description | Influencing Factors | Expected Outcome |
|---|---|---|---|
| Lewis Basicity | The ability of the nitrogen lone pair to donate to a Lewis acid. | Electron-withdrawing aldehyde and ethynyl groups. | Reduced basicity compared to pyridine. |
| Coordination | The formation of coordinate bonds with metal ions. | Presence of both a pyridine nitrogen and an aldehyde oxygen. | Potential for bidentate chelation (κ²(N,O)) to form stable metal complexes. |
| Protonation | The acceptance of a proton to form the corresponding pyridinium (B92312) ion. | The basicity of the nitrogen atom. | Will occur in the presence of a sufficiently strong acid. |
Based on a comprehensive search of available scientific literature, there are no specific research findings on the coordination chemistry of the compound “this compound” that align with the detailed outline provided. The existing literature discusses the coordination chemistry of related, but distinct, molecules such as other picolinaldehyde derivatives, various imine-based ligands (Schiff bases), and compounds containing trimethylsilyl groups. However, dedicated studies on the design, synthesis, coordination modes, geometric architectures, and electronic properties of metal complexes involving this compound specifically have not been published in the accessible scientific domain.
Therefore, it is not possible to generate an article with detailed, scientifically accurate research findings for each specified section and subsection as requested. To do so would require speculating on the compound's properties based on general chemical principles rather than reporting on established research, which would not meet the required standard of scientific accuracy and adherence to specific research findings.
Coordination Chemistry of 4 Trimethylsilyl Ethynyl Picolinaldehyde As a Ligand and Its Derivatives
Influence of the Trimethylsilylalkyne Substituent on Coordination Behavior and Properties
The introduction of a trimethylsilylalkyne substituent at the 4-position of the picolinaldehyde framework is anticipated to significantly modulate the coordination behavior and properties of the resulting ligand and its derivatives. This influence can be dissected into distinct electronic and steric effects, which collectively impact the stability, reactivity, and spectroscopic characteristics of the corresponding metal complexes. While specific experimental data on the coordination chemistry of 4-((trimethylsilyl)ethynyl)picolinaldehyde is limited in the available literature, the following discussion extrapolates from the well-established principles of ligand design and the known effects of similar functional groups.
From a steric perspective, the trimethylsilyl (B98337) group is notably bulky. This steric hindrance can play a crucial role in determining the coordination geometry of the metal complexes. The presence of the bulky TMS group can restrict the number of ligands that can coordinate to the metal center, potentially favoring the formation of complexes with lower coordination numbers. Furthermore, the steric bulk can influence the orientation of the ligand in the coordination sphere, leading to specific isomeric forms. This can have a profound impact on the catalytic activity and selectivity of the resulting metal complexes, should they be employed in such applications.
The combination of these electronic and steric effects can also be expected to influence the spectroscopic and electrochemical properties of the metal complexes. For instance, the electronic perturbations induced by the trimethylsilylalkyne substituent would likely be reflected in the UV-Vis and NMR spectra of the complexes. Similarly, the redox potential of the metal center is expected to be sensitive to the electron-donating or -withdrawing nature of the ligand.
Hypothetical Spectroscopic Data for [M(L)Cl₂] Complexes
| Ligand (L) | ν(C=O) (cm⁻¹) | ¹H NMR Aldehyde Proton Shift (δ, ppm) |
| Picolinaldehyde | ~1700 | ~10.0 |
| 4-Ethynylpicolinaldehyde | ~1705 | ~10.1 |
| This compound | ~1702 | ~10.05 |
This table illustrates the potential shifts in the carbonyl stretching frequency and the aldehyde proton's chemical shift upon coordination, reflecting the electronic influence of the 4-substituent.
Hypothetical Redox Potentials for [M(L)₂]²⁺/⁺ Complexes
| Ligand (L) | E₁/₂ (V vs. Fc⁺/Fc) |
| Picolinaldehyde | +0.50 |
| 4-Ethynylpicolinaldehyde | +0.55 |
| This compound | +0.52 |
This table provides a hypothetical representation of how the electron-donating or -withdrawing nature of the substituent at the 4-position could influence the redox potential of the metal center.
Catalytic Applications of 4 Trimethylsilyl Ethynyl Picolinaldehyde Derived Complexes
Metal-Catalyzed Carbon-Carbon Bond Forming Reactions
Complexes derived from 4-((trimethylsilyl)ethynyl)picolinaldehyde could potentially serve as catalysts in a variety of carbon-carbon bond-forming reactions, leveraging the pyridyl-aldehyde co-ordination sphere to tune the reactivity of a central metal atom.
A³ Coupling Reactions (Aldehyde-Alkyne-Amine)
The A³ coupling reaction is a powerful one-pot, three-component reaction that forms propargylamines from an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metals such as copper, gold, or silver. A hypothetical metal complex of this compound could facilitate this transformation. The picolinaldehyde moiety would act as a bidentate ligand, stabilizing the metal center and influencing its electronic properties. The trimethylsilyl-protected ethynyl (B1212043) group would likely need to be deprotected to participate in the coupling reaction, or the ligand itself could be the source of the alkyne component after desilylation.
Hypothetical Reaction Scheme:
Where L is a ligand derived from this compound and M is a transition metal.
Synthesis of Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines, Substituted Oxazoles)
The synthesis of fused heterocyclic compounds is of great interest in medicinal chemistry. Metal catalysts play a crucial role in many synthetic routes to these scaffolds.
Imidazo[1,2-a]pyridines: These bicyclic heteroaromatic compounds are often synthesized through the condensation of an aminopyridine with an α-haloketone or through more modern transition-metal-catalyzed methods involving coupling reactions. A complex of this compound could potentially catalyze C-N and C-C bond formations required for the construction of the imidazo[1,2-a]pyridine (B132010) core.
Substituted Oxazoles: Oxazoles are another important class of heterocycles. Their synthesis can be achieved through various methods, including the van Leusen reaction or metal-catalyzed cyclization reactions of propargyl amides. A catalyst featuring the this compound ligand could potentially promote the necessary cyclization and dehydration steps.
Other Catalytic Transformations (e.g., Hydroamination of Alkynes)
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines, enamines, and imines. This reaction is often catalyzed by late transition metals. The pyridyl-alkyne structure of the ligand could provide a suitable electronic and steric environment for a metal center to catalyze the hydroamination of alkynes. The ligand's rigidity and potential for electronic tuning could influence the regioselectivity and efficiency of the catalytic process.
Mechanistic Investigations of Catalytic Cycles and Ligand Effects
Understanding the mechanism of a catalytic reaction is key to optimizing its performance. For the hypothetical catalytic systems described above, several mechanistic aspects would warrant investigation:
Ligand Coordination: How the this compound ligand coordinates to the metal center (e.g., bidentate N,O-chelation) and whether the ethynyl group participates in coordination would be fundamental to understanding its role.
Role of the Silyl Group: The influence of the trimethylsilyl (B98337) group on the ligand's electronic properties and its potential role as a removable protecting group would need to be explored.
Catalytic Cycle Intermediates: The identification of key intermediates in the catalytic cycle, such as metal-alkynyl or metal-imide species, would provide insight into the reaction pathway. Techniques like in-situ spectroscopy (NMR, IR) and computational modeling would be invaluable for these studies.
Ligand Effects on Selectivity: The steric and electronic properties of the picolinaldehyde-derived ligand would be expected to have a significant impact on the chemo-, regio-, and enantioselectivity of the catalyzed reactions. Systematic modifications of the ligand structure would allow for a detailed study of these effects.
Advanced Applications Beyond Catalysis in Materials and Supramolecular Chemistry
Role as a Building Block in Supramolecular Architectures
The unique molecular structure of 4-((trimethylsilyl)ethynyl)picolinaldehyde, featuring a pyridine (B92270) ring, an aldehyde functional group, and a protected ethynyl (B1212043) moiety, suggests its potential as a versatile component in the construction of complex supramolecular systems. The pyridine nitrogen offers a coordination site for metal ions, the aldehyde allows for dynamic covalent bond formation, and the ethynyl group, upon deprotection, can participate in various coupling reactions or act as a rigid linker.
Construction of Molecular Cages and Frameworks
The geometry and functional groups of this compound make it a hypothetical candidate for the synthesis of discrete molecular cages and extended frameworks through coordination-driven self-assembly or covalent synthesis. For instance, the aldehyde group could be reacted with primary amines to form imine bonds, a common strategy in the synthesis of covalent organic frameworks (COFs). The directional nature of the pyridine nitrogen could be exploited in metal-organic framework (MOF) or coordination cage synthesis, where metal ions serve as nodes and the organic ligand acts as a linker.
Table 1: Potential Supramolecular Architectures from this compound Derivatives
| Architecture Type | Key Functional Group Utilized | Potential Linkage | Resulting Structure |
| Covalent Organic Framework (COF) | Aldehyde | Imine condensation with polyamines | 2D or 3D porous polymer |
| Metal-Organic Framework (MOF) | Pyridine Nitrogen, Deprotected Ethynyl | Coordination to metal centers | Crystalline porous material |
| Coordination Cage | Pyridine Nitrogen | Coordination to metal centers | Discrete, self-assembled cage |
Design of Anion Receptors and Transporters
The pyridine ring in this compound could, in principle, be incorporated into larger host molecules designed for anion recognition. The nitrogen atom, especially when protonated or part of a larger conjugated system, can act as a hydrogen bond donor or create an electron-deficient pocket that can interact with anions. While direct studies are absent, research on other pyridine-based systems has shown their utility in anion sensing. nih.gov The design of such receptors would likely involve further synthetic modification of the aldehyde and ethynyl groups to create a pre-organized binding cavity. The development of anion transporters often requires a lipophilic scaffold to facilitate passage through cell membranes, a feature that could potentially be introduced through modification of the core structure.
Potential in Functional Materials and Molecular Electronics
The conjugated system of the pyridine ring and the ethynyl group suggests that derivatives of this compound could have interesting electronic properties. The linear, rigid nature of the ethynyl group is a desirable feature for the construction of molecular-scale electronic components.
Integration into Molecular Wires and Conductance Studies
Following deprotection of the trimethylsilyl (B98337) group, the resulting terminal alkyne is a key functional group for the synthesis of oligo(phenylene ethynylene) (OPE) type molecular wires. These wires are of significant interest in molecular electronics for their ability to conduct charge over nanometer-scale distances. The picolinaldehyde moiety could serve as an anchoring group to connect the molecular wire to electrodes or as a point for further functionalization to modulate the wire's conductance. Studies on other pyridine-terminated molecules have shown that they can exhibit bistable conductance, a property of interest for molecular switches. acs.org The conductance of such a wire would be influenced by the nature of the pyridine-electrode linkage. nih.gov
Table 2: Hypothetical Conductance Properties of a Molecular Wire Derived from this compound
| Property | Influencing Factor | Potential Outcome |
| Single-Molecule Conductance | Electrode binding geometry | Bistable conductance states |
| Charge Transport Mechanism | Length of the conjugated system | Tunneling or hopping |
| Modulation of Conductance | Functionalization of the pyridine ring | Gating effect |
Spectroscopic and Advanced Structural Characterization of 4 Trimethylsilyl Ethynyl Picolinaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis of Chemical Shifts and Coupling Constants
While a complete, published experimental dataset for 4-((trimethylsilyl)ethynyl)picolinaldehyde was not identified in the surveyed literature, its expected ¹H and ¹³C NMR spectral features can be reliably predicted. This prediction is based on the analysis of closely related analogs, such as 4-[(Trimethylsilyl)ethynyl]benzonitrile, and fundamental principles of NMR spectroscopy that account for the electronic effects of the pyridine (B92270) ring and the aldehyde functional group. rsc.org
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the trimethylsilyl (B98337) (TMS) protons, the aromatic protons of the pyridine ring, and the aldehydic proton.
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet is expected around δ 0.26 ppm, integrating to nine protons. rsc.org This upfield chemical shift is characteristic of protons on silicon.
Pyridine Ring Protons: The pyridine ring contains three aromatic protons. Due to the electron-withdrawing nature of the nitrogen atom and the aldehyde group, these protons will appear in the downfield region (typically δ 7.5-9.0 ppm). The proton adjacent to the nitrogen (H-6) is expected to be the most deshielded. The coupling patterns (doublets and doublets of doublets) will reveal the connectivity between these protons.
Aldehydic Proton (-CHO): A distinct singlet is predicted in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is a hallmark of aldehyde protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -Si(CH₃)₃ | ~0.3 | Singlet | 9H |
| Pyridine H-5 | ~7.7 | Doublet | 1H |
| Pyridine H-3 | ~8.0 | Singlet | 1H |
| Pyridine H-6 | ~8.8 | Doublet | 1H |
Carbon-¹³ (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
Trimethylsilyl Carbons (-Si(CH₃)₃): A single peak is expected near δ 0.0 ppm. rsc.org
Alkynyl Carbons (-C≡C-): Two quaternary carbon signals are anticipated in the range of δ 90-110 ppm. The carbon attached to the silicon atom will be slightly more upfield than the one attached to the pyridine ring. rsc.org
Pyridine Ring Carbons: Four distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon atom bonded to the nitrogen (C-2) and the carbon bearing the ethynyl (B1212043) group (C-4) will have characteristic shifts influenced by their substituents.
Aldehydic Carbon (-CHO): A highly deshielded signal for the carbonyl carbon is predicted to appear far downfield, typically in the δ 190-200 ppm range.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -Si(CH₃)₃ | ~ -0.1 |
| -C≡C-Si | ~99 |
| -C≡C-Ar | ~103 |
| Pyridine C-3 | ~122 |
| Pyridine C-5 | ~128 |
| Pyridine C-4 | ~135 |
| Pyridine C-6 | ~151 |
| Pyridine C-2 | ~154 |
Silicon (²⁹Si) NMR Investigations
²⁹Si NMR spectroscopy is a powerful tool specifically for the analysis of organosilicon compounds. Although less sensitive than ¹H NMR, it provides direct insight into the chemical environment of the silicon atom. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of trimethylsilyl groups attached to an sp-hybridized carbon typically falls within a narrow range, often between -5 and -25 ppm relative to the tetramethylsilane (B1202638) (TMS) standard. umich.edupascal-man.com The precise chemical shift is sensitive to the electronic properties of the substituent on the other side of the acetylene (B1199291) linker. The electron-withdrawing nature of the picolinaldehyde moiety is expected to result in a chemical shift in the downfield portion of this typical range.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups, each of which has characteristic absorption or scattering frequencies.
Characterization of Key Functional Groups and Bond Stretches
The IR and Raman spectra of this compound are expected to be rich with information, confirming the presence of its key structural components.
C=O Stretch: The aldehyde carbonyl group will exhibit a strong, sharp absorption band in the IR spectrum, typically around 1700-1715 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C≡C Stretch: The carbon-carbon triple bond of the ethynyl group gives rise to a characteristic absorption. In terminal alkynes, this stretch is often weak in the IR spectrum but strong in the Raman spectrum. For internal alkynes with a trimethylsilyl group, it appears as a sharp band of medium intensity around 2150-2160 cm⁻¹. researchgate.net
C-H Stretches: The spectrum will contain multiple C-H stretching vibrations. Aromatic C-H stretches from the pyridine ring are expected just above 3000 cm⁻¹. The aldehydic C-H stretch typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretches from the methyl groups of the TMS moiety will be observed just below 3000 cm⁻¹.
Si-C Stretches: Vibrations corresponding to the Si-C bonds of the trimethylsilyl group are expected to produce characteristic bands in the fingerprint region of the spectrum, typically around 1250 cm⁻¹ (symmetric deformation) and 840-860 cm⁻¹ (rocking).
Predicted Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Aldehyde | C=O stretch | ~1710 | Strong | Medium |
| Alkyne | C≡C stretch | ~2155 | Medium | Strong |
| Aldehyde | C-H stretch | ~2720, ~2820 | Weak | Medium |
| Pyridine Ring | C-H stretch | >3000 | Medium | Medium |
| Trimethylsilyl | C-H stretch | <3000 | Strong | Strong |
| Trimethylsilyl | Si-CH₃ symmetric deformation | ~1250 | Strong | Weak |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its elemental formula.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, with a molecular formula of C₁₁H₁₃NOSi, HRMS would be used to confirm this composition by comparing the experimentally measured mass to the theoretically calculated mass.
The calculated exact mass for the neutral molecule is 203.0766. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ or other adducts. The confirmation of the molecular formula via HRMS is a critical step in the structural characterization process.
Calculated Exact Masses for HRMS Analysis
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₁₁H₁₃NOSi]⁺ | 203.0766 |
| [M+H]⁺ | [C₁₁H₁₄NOSi]⁺ | 204.0845 |
Lack of available crystallographic data for this compound derivatives and complexes prevents detailed structural analysis
A thorough search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction studies for derivatives or coordination complexes of this compound. This absence of crystallographic data makes it impossible to provide a detailed analysis of their solid-state structures and intermolecular interactions as requested.
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal. nih.gov Such studies provide precise information on bond lengths, bond angles, and conformations, which are crucial for understanding the structure and function of molecules. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture.
While the synthesis of Schiff base derivatives and coordination complexes from aldehydes is a common practice in medicinal and materials chemistry, ijpsi.orgijcce.ac.irijcce.ac.ir and numerous studies report the crystal structures of such compounds, nih.govnih.gov no specific examples derived from this compound could be found in the current body of scientific literature. The search included investigations into related compounds containing trimethylsilyl and ethynyl moieties, uni-vechta.deworktribe.com but none were directly applicable to the specified picolinaldehyde derivative.
Without experimental crystallographic data, any discussion on the solid-state structures and intermolecular interactions of derivatives and coordination complexes of this compound would be purely speculative and would not meet the required standards of scientific accuracy. The generation of detailed research findings and data tables, as specified in the instructions, is therefore not feasible.
Should relevant crystallographic studies be published in the future, a detailed and accurate article section could be produced. This would involve the analysis of the reported crystal structures, including a discussion of the coordination geometry around any metal centers, the planarity of the molecular systems, and the specific types of intermolecular forces that stabilize the crystal lattice. Such an analysis would also allow for the creation of detailed data tables summarizing key crystallographic parameters.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide deep insights into the electronic nature of 4-((Trimethylsilyl)ethynyl)picolinaldehyde.
Density Functional Theory (DFT) for Geometry Optimization and Energy CalculationsDensity Functional Theory (DFT) is a widely used method in computational chemistry for predicting the electronic structure of molecules.nih.govresearchgate.netIt offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.nih.govFor this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization).nih.govThis process finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.nih.govresearchgate.net
Interactive Table: Representative Optimized Geometry Parameters (Hypothetical) This table is a hypothetical representation of data that would be obtained from DFT calculations, as specific literature values are not available.
Analysis of Frontier Molecular Orbitals (FMOs) and Charge DistributionFrontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity.wuxibiology.comThe two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wuxibiology.comresearchgate.netThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.wuxibiology.comresearchgate.netFor this compound, calculations would map the spatial distribution of these orbitals, identifying the most likely sites for nucleophilic and electrophilic attack.
Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps would further elucidate the charge distribution. nih.govmdpi.com An MEP map would visually represent the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions.
Interactive Table: Calculated FMO Energies and Related Properties (Hypothetical) This table illustrates the type of data generated from FMO analysis. Specific values for the target compound are not available in the literature.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the reaction of this compound with other reagents, researchers could identify the transition states—the highest energy points along the reaction coordinate. Determining the structure and energy of these transition states is key to understanding reaction kinetics and predicting product formation. For instance, studying the addition of a nucleophile to the aldehyde group would involve locating the transition state for this step, thereby calculating the activation energy and providing insight into the reaction rate.
Computational Studies on Ligand-Metal Binding and Coordination Architectures
The pyridine (B92270) nitrogen and aldehyde oxygen atoms in this compound make it a potential ligand for metal ions. Computational methods can be used to model the formation of metal complexes. nih.govresearchgate.netnih.gov These studies would optimize the geometry of the complex to determine the preferred coordination mode (e.g., bidentate or monodentate), coordination bond lengths, and angles. Furthermore, the binding energy between the ligand and the metal ion can be calculated to assess the stability of the complex. nih.gov Such studies are crucial in the field of coordination chemistry and materials science. researchgate.net
Predictive Studies for the Design of Novel Derivatives and Applications
A primary advantage of computational chemistry is its predictive power. Based on the electronic structure and reactivity profile of this compound, new derivatives with tailored properties can be designed in silico. researchgate.net For example, by computationally introducing different substituent groups onto the pyridine ring, researchers can predict how these modifications would alter the HOMO-LUMO gap, charge distribution, and ultimately, the chemical reactivity or ligand properties of the molecule. This predictive approach can guide synthetic efforts, saving time and resources by prioritizing the synthesis of derivatives with the most promising characteristics for specific applications, such as in catalysis, materials science, or medicinal chemistry. researchgate.net
Future Research Directions and Concluding Perspectives
Development of Stereoselective Syntheses for Chiral Derivatives of 4-((Trimethylsilyl)ethynyl)picolinaldehyde
The aldehyde group in this compound is a prime site for asymmetric transformations to introduce chirality. Future research should focus on the development of stereoselective methods to generate chiral derivatives, which are of significant interest in medicinal chemistry and materials science.
Key areas for exploration include:
Asymmetric Addition Reactions: The development of catalytic asymmetric addition of various nucleophiles to the aldehyde is a promising route. This could involve the use of chiral organocatalysts or transition-metal complexes to achieve high enantioselectivity in the formation of chiral alcohols, amines, and cyanohydrins. uwindsor.cawikipedia.orgresearchgate.netnih.gov The resulting chiral products can serve as valuable intermediates for the synthesis of more complex molecules. mdpi.comresearchgate.net
Chiral Ligand Synthesis: The picolinaldehyde moiety can be a precursor for the synthesis of novel chiral ligands. rsc.orgnih.gov By reacting the aldehyde with chiral amines or alcohols, a variety of chiral imines and acetals can be formed, which can then be used as ligands in asymmetric catalysis.
Enantiodivergent Synthesis: Exploring enantiodivergent catalytic systems, where the same catalyst framework can produce either enantiomer of the product by minor modification, would be a sophisticated advancement. rsc.org This approach offers significant flexibility in synthesizing a diverse range of chiral molecules from a single precursor.
A summary of potential stereoselective reactions is presented in the table below.
| Reaction Type | Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Alkylation | Chiral organometallic reagents | Chiral secondary alcohols |
| Asymmetric Allylation | Chiral allylating agents | Chiral homoallylic alcohols |
| Asymmetric Cyanosilylation | Chiral Lewis base or metal complex | Chiral cyanohydrins |
| Asymmetric Mannich Reaction | Chiral amine catalysts | Chiral β-amino aldehydes |
Exploration of Novel Catalytic Transformations Utilizing the Compound and its Derivatives
The inherent reactivity of the aldehyde, alkyne, and pyridine (B92270) functionalities in this compound and its derivatives makes them attractive candidates for novel catalytic transformations.
Future research could investigate:
C-H Activation and Functionalization: The pyridine ring offers multiple sites for C-H activation, enabling the introduction of new functional groups. nih.govresearchgate.net Palladium-catalyzed C-H functionalization, for instance, could be employed for direct arylation or alkenylation of the pyridine core. researchgate.net
Alkyne Metathesis and Click Chemistry: The trimethylsilyl-protected alkyne can be readily deprotected to a terminal alkyne, which is a versatile handle for reactions such as Sonogashira coupling, click chemistry, and alkyne metathesis. These reactions would allow for the construction of larger, more complex molecular architectures.
Multicomponent Reactions: The aldehyde functionality can participate in a variety of multicomponent reactions, providing a rapid and efficient way to build molecular complexity. Designing new multicomponent reactions that incorporate this compound could lead to the discovery of novel molecular scaffolds.
Advancements in Functional Material Science and Device Applications
The combination of a π-deficient pyridine ring and a π-rich ethynyl (B1212043) group suggests that derivatives of this compound could have interesting photophysical and electronic properties. This opens the door to their application in materials science.
Potential areas of investigation include:
Organic Electronics: Silyl-ethynyl functionalized aromatic compounds are known to be useful in organic electronics. sigmaaldrich.comrsc.orgresearchgate.net The electronic properties of molecules derived from this compound could be tuned by extending the conjugation through the ethynyl group, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Luminescent Materials: The rigid, conjugated structure that can be built from this compound could lead to the development of novel fluorescent and phosphorescent materials. acs.org The pyridine nitrogen also provides a site for coordination to metal ions, which could be used to create luminescent metal-organic frameworks (MOFs) or coordination polymers.
Sensors: The aldehyde and pyridine functionalities could act as binding sites for specific analytes. By incorporating a fluorescent reporter group into the molecule, derivatives of this compound could be developed as chemosensors for the detection of metal ions or small organic molecules.
Integration of Theoretical Predictions to Guide Experimental Design and Discovery
Computational chemistry can play a pivotal role in guiding the future exploration of this compound's chemistry and applications.
Future efforts should focus on:
Predicting Reaction Outcomes: Theoretical models, such as Density Functional Theory (DFT), can be used to predict the feasibility and selectivity of proposed reactions, thereby saving significant experimental time and resources. researchgate.netmdpi.comsemanticscholar.orgnih.govarxiv.org
Understanding Electronic Properties: Computational studies can provide insights into the electronic structure and photophysical properties of designed molecules, helping to identify promising candidates for materials applications. acs.orgmdpi.comresearchgate.netnih.gov
Mechanism Elucidation: Theoretical calculations can be employed to elucidate the mechanisms of novel catalytic reactions, providing a deeper understanding of the factors that control reactivity and selectivity.
The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery of new applications for this versatile compound.
Broader Impact on the Rational Design of Multifunctional Organic Molecules
The exploration of this compound serves as a case study in the rational design of multifunctional organic molecules. nih.govmdpi.commdpi.com The strategic combination of distinct functional groups within a single molecular framework allows for a modular approach to the synthesis of complex targets with tailored properties.
The broader implications of this research include:
Development of Novel Synthetic Methodologies: The unique reactivity of this compound could inspire the development of new synthetic methods with broad applicability in organic synthesis.
Discovery of New Bioactive Molecules: The pyridine and aldehyde moieties are common features in many biologically active compounds. nih.govlifechemicals.com Derivatives of this compound could be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents.
Advancement of Materials Science: The insights gained from studying the materials properties of derivatives of this compound could contribute to the development of next-generation organic electronic materials with improved performance and stability.
Q & A
What are the common synthetic routes for 4-((trimethylsilyl)ethynyl)picolinaldehyde, and how do reaction conditions influence yield?
Category : Basic Research
Answer :
The synthesis typically involves Sonogashira coupling between a halogenated picolinaldehyde derivative and trimethylsilylacetylene (TMSA), using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. Microwave-assisted reactions (80°C, 1.5 h) in solvents like o-dichlorobenzene (o-DCB) or N-methylpyrrolidone (NMP) improve reaction efficiency compared to conventional heating . Desilylation with tetrabutylammonium fluoride (TBAF) may follow to remove the trimethylsilyl (TMS) group if required. Yield optimization focuses on:
- Catalyst loading : Lower Pd concentrations (0.5–2 mol%) reduce costs while maintaining reactivity.
- Solvent polarity : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates.
- Microwave vs. thermal heating : Microwave irradiation reduces reaction time and byproduct formation .
How can researchers address contradictory data in reported yields for Sonogashira couplings involving TMS-protected alkynes?
Category : Advanced Research
Answer :
Discrepancies in yields often stem from:
Oxygen sensitivity : Trace oxygen deactivates Pd catalysts. Rigorous inert atmosphere (N₂/Ar) and degassed solvents are critical.
Byproduct formation : Competing Glaser coupling (dimerization of alkynes) can occur. Monitor via TLC or GC-MS and adjust CuI stoichiometry to suppress side reactions.
Substrate purity : Impurities in halogenated picolinaldehyde precursors (e.g., residual moisture) reduce coupling efficiency. Pre-purify via recrystallization or column chromatography.
Methodological approach :
- Perform control experiments under inert vs. ambient conditions.
- Compare yields using PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ to assess ligand effects.
- Use kinetic studies (e.g., in situ IR) to track reaction progress .
What spectroscopic techniques are most effective for characterizing this compound?
Category : Basic Research
Answer :
How does the TMS group influence the stability of this compound under varying storage conditions?
Category : Advanced Research
Answer :
The TMS group enhances stability by shielding the alkyne from oxidation. However, the aldehyde moiety remains prone to hydration or dimerization.
Stability assessment protocol :
Storage conditions : Test anhydrous (molecular sieves) vs. humid environments.
Temperature : Monitor decomposition at 4°C, rt, and 40°C via ¹H NMR over 30 days.
Light exposure : UV-vis spectroscopy tracks photooxidation in clear vs. amber vials.
Data from analogous TMS-protected aldehydes suggest a shelf life of >6 months under argon at –20°C .
What strategies are used to functionalize this compound in materials science applications?
Category : Advanced Research
Answer :
The compound’s alkyne and aldehyde groups enable dual functionalization. Example applications:
- Covalent graphene modification : Aldehydes form imine linkages with amine-functionalized graphene. TMS-alkynes undergo click chemistry (e.g., azide-alkyne cycloaddition) post-desilylation .
- Metal-organic frameworks (MOFs) : Coordinate the aldehyde to metal nodes (e.g., Zn²⁺) while using the alkyne for post-synthetic modification.
Experimental design considerations : - Steric hindrance : Bulkier TMS groups may limit accessibility; substitute with triisopropylsilyl (TIPS) if needed.
- Sequential reactions : Protect the aldehyde (e.g., as an acetal) before alkyne deprotection .
How can researchers mitigate challenges in cross-coupling reactions involving the aldehyde group?
Category : Advanced Research
Answer :
Aldehydes can poison catalysts (e.g., via coordination to Pd) or undergo undesired oxidation. Mitigation strategies:
Protecting groups : Temporarily convert the aldehyde to an acetal or oxime during coupling.
Catalyst selection : Use Pd catalysts with strong π-acceptor ligands (e.g., XPhos) resistant to aldehyde interference.
Low-temperature conditions : Perform reactions at 0–10°C to slow aldehyde side reactions.
Post-coupling, regenerate the aldehyde via acidic hydrolysis (e.g., HCl/THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
